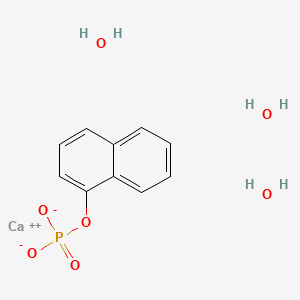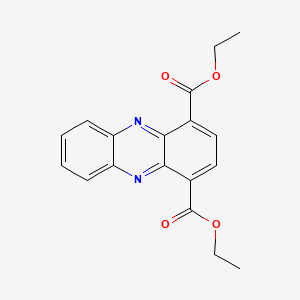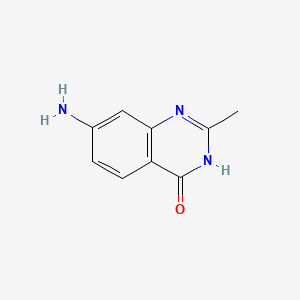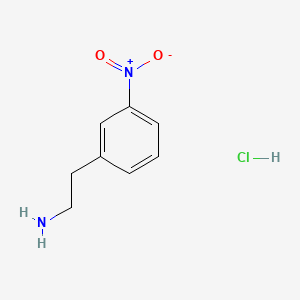
Calcium naphthalen-1-yl phosphate trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium naphthalen-1-yl phosphate trihydrate is a chemical compound with the molecular formula C20H16CaO8P2·3H2O. It is also known as 1-naphthyl phosphate calcium salt trihydrate. This compound is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium naphthalen-1-yl phosphate trihydrate typically involves the reaction of naphthalen-1-yl phosphate with calcium ions in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the trihydrate form. The process involves the following steps:
- Dissolution of naphthalen-1-yl phosphate in water.
- Addition of a calcium salt, such as calcium chloride, to the solution.
- Stirring the mixture at room temperature to allow the reaction to proceed.
- Isolation of the product by filtration and drying to obtain the trihydrate form.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium naphthalen-1-yl phosphate trihydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of naphthalen-1-yl phosphate and calcium ions.
Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Complexation: The calcium ion can form complexes with other ligands, altering the chemical properties of the compound.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution Reactions: Various nucleophiles and electrophiles under controlled conditions.
Complexation: Ligands such as EDTA or other chelating agents.
Major Products Formed
Hydrolysis: Naphthalen-1-yl phosphate and calcium ions.
Substitution Reactions: Derivatives of naphthalen-1-yl phosphate with different functional groups.
Complexation: Calcium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Calcium naphthalen-1-yl phosphate trihydrate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving phosphate metabolism.
Medicine: Investigated for potential therapeutic applications and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of calcium naphthalen-1-yl phosphate trihydrate involves its interaction with biological molecules and ions. The compound can act as a phosphate donor in biochemical reactions, influencing various metabolic pathways. The calcium ion can also play a role in signaling and structural functions within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium phosphate: A common compound with similar calcium and phosphate components but lacks the naphthalen-1-yl group.
Naphthalen-1-yl phosphate: Similar phosphate group but without the calcium ion.
Calcium naphthalen-2-yl phosphate trihydrate: Similar structure but with the phosphate group attached to the 2-position of the naphthalene ring.
Uniqueness
Calcium naphthalen-1-yl phosphate trihydrate is unique due to the presence of both calcium and naphthalen-1-yl phosphate in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
Eigenschaften
IUPAC Name |
calcium;naphthalen-1-yl phosphate;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O4P.Ca.3H2O/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;;;/h1-7H,(H2,11,12,13);;3*1H2/q;+2;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDPLNLBXXLFDL-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)([O-])[O-].O.O.O.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13CaO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,13S,15R,16R,21R)-1,11,21-trimethyl-18-oxa-11-aza-1-azoniahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9-tetraen-19-ol](/img/structure/B579597.png)
![(1S)-1-[(2S,3S,4R)-5-methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]-2-trityloxyethanol](/img/structure/B579598.png)
![1,7-Dimethyl-1H-thiazolo[4,5-g]indazole](/img/structure/B579599.png)




![[(2R,3S,4R,5S)-2-methoxy-3,5-bis(trimethylsilyloxy)oxan-4-yl]oxy-trimethylsilane](/img/structure/B579606.png)





